molecular formula C6H3ClN4O2 B12984190 2-Chloro-3-nitroimidazo[1,2-a]pyrimidine

2-Chloro-3-nitroimidazo[1,2-a]pyrimidine

Cat. No.: B12984190
M. Wt: 198.57 g/mol
InChI Key: LCSOLOMRDCZIDT-UHFFFAOYSA-N
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Description

2-Chloro-3-nitroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloro and nitro groups in the molecule makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitroimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-nitropyridine with suitable amines, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted imidazo[1,2-a]pyrimidines with various functional groups.

    Reduction: Aminoimidazo[1,2-a]pyrimidine derivatives.

    Oxidation: Oxidized imidazo[1,2-a]pyrimidine derivatives.

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

2-chloro-3-nitroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H3ClN4O2/c7-4-5(11(12)13)10-3-1-2-8-6(10)9-4/h1-3H

InChI Key

LCSOLOMRDCZIDT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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